N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide typically involves the introduction of a tetrazole moiety to a phenyl ring, followed by coupling with a pyridine-2-carboxamide. One common method involves the reaction of 3-aminobenzoic acid with sodium azide and triethyl orthoformate to form the tetrazole ring. This intermediate is then coupled with pyridine-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the tetrazole ring.
Substitution: The phenyl and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of halogenating agents, acids, or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce dihydrotetrazoles. Substitution reactions can introduce various functional groups onto the phenyl or pyridine rings, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, as a xanthine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition reduces the production of uric acid, which is beneficial in conditions like gout.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Another tetrazole derivative with similar enzyme inhibitory properties.
1-Phenyl-1H-tetrazole-5-thiol: A tetrazole compound with applications in coordination chemistry and material science.
5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole: Known for its antileishmaniasis properties.
Uniqueness
N-[3-(1H-tetrazol-1-yl)phenyl]pyridine-2-carboxamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its combination of a tetrazole ring with a pyridine-2-carboxamide moiety provides a versatile scaffold for the development of new therapeutic agents and materials.
Eigenschaften
Molekularformel |
C13H10N6O |
---|---|
Molekulargewicht |
266.26 g/mol |
IUPAC-Name |
N-[3-(tetrazol-1-yl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H10N6O/c20-13(12-6-1-2-7-14-12)16-10-4-3-5-11(8-10)19-9-15-17-18-19/h1-9H,(H,16,20) |
InChI-Schlüssel |
ATPFTJZHNHLEPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.